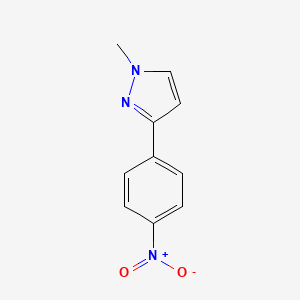

1-Methyl-3-(4-nitrophenyl)-1H-pyrazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-3-(4-nitrophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-12-7-6-10(11-12)8-2-4-9(5-3-8)13(14)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIRDRMAQFLXCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346032 | |

| Record name | 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73387-59-4 | |

| Record name | 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Methyl 3 4 Nitrophenyl 1h Pyrazole

Mechanistic Pathways of 1H-Pyrazole Ring Formation in the Context of the Chemical Compound

The formation of the 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole ring is most commonly achieved through the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and methylhydrazine. The mechanism is a well-established pathway involving nucleophilic addition, cyclization, and dehydration.

The key mechanistic steps are:

Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a nitrogen atom from methylhydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl precursor, such as 1-(4-nitrophenyl)butane-1,3-dione. Methylhydrazine has two non-equivalent nitrogen atoms (N1, which is substituted with a methyl group, and the terminal N2). The regioselectivity of the final product depends on which nitrogen atom initiates the attack and which carbonyl group is attacked.

Formation of a Hydrazone Intermediate: Following the initial attack, a molecule of water is eliminated to form a hydrazone intermediate. If the more nucleophilic and less sterically hindered terminal nitrogen (N2) of methylhydrazine attacks the more electrophilic carbonyl group (adjacent to the electron-withdrawing nitrophenyl group), it leads to the desired precursor for the 1,3-substituted pyrazole (B372694).

Intramolecular Cyclization: The second nitrogen atom of the hydrazine (B178648) moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to a five-membered heterocyclic intermediate, a pyrazoline.

Dehydration and Aromatization: The final step involves the elimination of a second molecule of water from the pyrazoline intermediate to form the stable, aromatic pyrazole ring.

An alternative pathway involves the reaction of methylhydrazine with an α,β-unsaturated ketone or aldehyde. For instance, the reaction of methylhydrazine with 3-(dimethylamino)-1-(4-nitrophenyl)propenone proceeds via a Michael addition, followed by cyclization and elimination of dimethylamine to yield the pyrazole ring. prepchem.com

The regiochemical outcome, yielding this compound instead of its 1-Methyl-5-(4-nitrophenyl)-1H-pyrazole isomer, is governed by both steric and electronic factors. The electron-withdrawing nitro group makes the adjacent carbonyl carbon more electrophilic and thus more susceptible to initial attack. The reaction conditions, particularly the pH, can significantly influence which nitrogen atom of the methylhydrazine acts as the primary nucleophile, thereby controlling the regioselectivity.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity of this compound

The yield and selectivity of pyrazole synthesis are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, catalyst, and reaction time is crucial for developing an efficient synthetic protocol.

Solvent Effects: The choice of solvent plays a critical role. Protic solvents like ethanol and acetic acid are commonly used as they can facilitate proton transfer during the condensation and dehydration steps. For instance, refluxing in ethanol is a standard procedure for the condensation of hydrazines with α,β-unsaturated ketones. nih.gov Aprotic solvents such as toluene or DMF can also be employed, particularly for reactions that require higher temperatures. prepchem.comnih.gov

Catalysis: The reaction is often catalyzed by acids or bases.

Acid Catalysis: Brønsted acids like acetic acid or mineral acids can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack.

Base Catalysis: Bases can deprotonate the hydrazine, increasing its nucleophilicity. However, acid catalysis is more common for this type of cyclocondensation.

Temperature and Reaction Time: These parameters are interdependent. Typically, these reactions require heating to proceed at a reasonable rate, with temperatures ranging from room temperature to the reflux temperature of the solvent. Reaction times can vary from a few hours to over 24 hours, depending on the reactivity of the substrates and the chosen conditions. nih.govmdpi.com Microwave-assisted synthesis has been shown to dramatically reduce reaction times to mere minutes. nih.gov

The following interactive table summarizes typical reaction conditions and their impact on the synthesis of substituted pyrazoles, which can be applied to the target compound.

Novel Catalyst Systems and Reagent Discovery for the Synthesis of the Chemical Compound

Recent research has focused on developing more efficient and selective catalysts for pyrazole synthesis, moving beyond traditional acid catalysis.

Heterogeneous Catalysts: These catalysts offer significant advantages, including ease of separation, reusability, and reduced waste.

Metal Oxides: Nano-ZnO has been reported as an efficient, eco-friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles under aqueous conditions, providing excellent yields in short reaction times. nih.govnih.gov

Supported Catalysts: Tin sulfide nanoparticles on activated carbon (SnS-NPs@AC) and manganese supported on zirconia (Mn/ZrO2) have also been developed as effective heterogeneous catalysts for pyrazole synthesis. nih.gov

Homogeneous Metal Catalysts: Transition metal catalysts have enabled novel synthetic routes to highly substituted pyrazoles.

Copper Catalysis: Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a mild and convenient route to pyrazole derivatives. organic-chemistry.org Copper triflate has also been used in ionic liquids for the synthesis of pyrazolines, which can be oxidized to pyrazoles. nih.gov

Rhodium and Ruthenium Catalysis: Rhodium-catalyzed addition-cyclization of hydrazines with alkynes and ruthenium-catalyzed acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines are advanced methods that offer high selectivity and atom economy. organic-chemistry.org

Novel Reagents and One-Pot Strategies: The development of new reagents and multicomponent reactions simplifies synthetic procedures. For instance, a one-pot, three-component reaction involving aldehydes, ketones, and hydrazines under microwave irradiation can produce pyrazolines, which are then oxidized to pyrazoles. rsc.org The use of N-isocyanoiminotriphenylphosphorane as a "CNN" building block in a silver-mediated [3+2] cycloaddition with terminal alkynes represents a modern approach to pyrazole synthesis under mild conditions. organic-chemistry.org

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

Adherence to the principles of green chemistry is increasingly important in chemical synthesis. mdpi.com Several sustainable strategies have been applied to the synthesis of pyrazole derivatives. researchgate.net

Microwave-Assisted Synthesis: Microwave (MW) irradiation is a key green technology that can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions with shorter work-up procedures. nih.govmdpi.com The synthesis of pyrazoles from tosylhydrazones of α,β-unsaturated carbonyl compounds has been successfully achieved using MW activation under solvent-free conditions. nih.gov

Solvent-Free and Aqueous Media Reactions: Eliminating volatile organic solvents is a primary goal of green chemistry.

Solvent-Free Conditions: Reactions can be performed by grinding the reactants together, sometimes with a solid catalyst, which minimizes waste and environmental impact. mdpi.comsmolecule.com

Aqueous Synthesis: Using water as a solvent is highly desirable. Nano-ZnO has been shown to effectively catalyze pyrazole synthesis in aqueous media, combining efficiency with environmental benignity. nih.gov

Multicomponent Reactions (MCRs): MCRs enhance atom economy and procedural efficiency by combining three or more reactants in a single step to form the final product, avoiding the isolation of intermediates. rsc.org The synthesis of pyranopyrazoles via a one-pot, multicomponent reaction under ultrasound irradiation is an example of a highly efficient and green protocol. nih.gov

The following table provides a comparison of conventional and green synthetic approaches for pyrazole synthesis.

Comparative Analysis of Different Synthetic Strategies for the Chemical Compound

Choosing a synthetic strategy for this compound involves weighing the advantages and disadvantages of various methods based on factors like yield, selectivity, cost, and sustainability.

Classical Condensation:

Pros: This method is well-established, reliable, and uses readily available starting materials like 1-(4-nitrophenyl)butane-1,3-dione and methylhydrazine. The procedures are generally straightforward.

Cons: It can suffer from long reaction times, the need for high temperatures, and the potential formation of regioisomers, which may require tedious purification. The use of volatile organic solvents contributes to a negative environmental impact.

Modern Catalytic Methods:

Pros: The use of novel homogeneous or heterogeneous catalysts can lead to higher yields, improved selectivity, and milder reaction conditions. morressier.com Heterogeneous catalysts, in particular, offer the significant advantage of being recyclable, which aligns with green chemistry principles. nih.gov

Cons: The catalysts themselves can be expensive or complex to synthesize. Leaching of the metal from heterogeneous catalysts can be a concern, and the scope of some catalytic systems may be limited.

Green Chemistry Approaches:

Cons: Specialized equipment, such as a dedicated microwave reactor, may be required. Scaling up solvent-free or MCR reactions for industrial production can present unique challenges that need to be addressed.

In Depth Structural Elucidation and Advanced Characterization of 1 Methyl 3 4 Nitrophenyl 1h Pyrazole

Single-Crystal X-Ray Diffraction Analysis of 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. While a crystal structure for the title compound is not available, analysis of similar structures provides a robust model for its expected molecular geometry, conformation, and intermolecular interactions.

The molecular structure of this compound consists of a planar five-membered pyrazole (B372694) ring linked to a 4-nitrophenyl group. The key conformational feature is the dihedral angle between the planes of the pyrazole and the phenyl rings. In the related compound, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, this dihedral angle is reported to be 31.38(12)°. This twist is a common feature in linked aromatic systems, arising from a balance between the steric hindrance of ortho-hydrogens and the energetic preference for π-system conjugation. It is highly probable that this compound adopts a similarly twisted conformation.

The pyrazole ring itself is expected to be essentially planar. The nitro group is anticipated to be nearly co-planar with the benzene (B151609) ring to which it is attached, maximizing resonance stabilization. Bond lengths and angles within the pyrazole and nitrophenyl moieties are expected to fall within standard ranges observed for similar heterocyclic compounds.

Table 1: Predicted Bond Parameters for this compound based on Analogous Structures

| Parameter | Predicted Value Range | Justification from Analogues |

| Pyrazole Ring Planarity (RMSD) | ~0.01 Å | High degree of planarity is characteristic of aromatic heterocyclic rings. |

| Phenyl Ring Planarity (RMSD) | ~0.01 Å | Benzene rings are inherently planar. |

| Dihedral Angle (Pyrazole-Phenyl) | 25 - 40° | Steric hindrance between rings prevents full co-planarity. |

| Torsion Angle (C-C-N-O of Nitro) | < 10° | Near co-planarity is favored for resonance stabilization. |

In the solid state, molecules arrange themselves to maximize packing efficiency and favorable intermolecular forces. For nitrophenyl-substituted pyrazoles, several types of interactions are expected to govern the crystal packing. Weak intermolecular C—H···O and C—H···N hydrogen bonds are common motifs in nitrogen-containing heterocycles.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a possibility for this compound. Different polymorphs would arise from variations in the intermolecular interactions and packing motifs, potentially influenced by crystallization conditions such as solvent and temperature. Each polymorph would exhibit unique solid-state characteristics, including melting point, solubility, and stability. Without experimental data for the title compound, any discussion of its specific polymorphs remains speculative. However, the potential for different arrangements driven by a balance of weak hydrogen bonds and π-stacking interactions makes it a candidate for polymorphic behavior.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of the Chemical Compound

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

In solution, the conformation of this compound is expected to be dynamic. The barrier to rotation around the single bond connecting the pyrazole and phenyl rings would determine the rate of interconversion between different twisted conformations. ¹H NMR spectroscopy can provide insights into this process.

The chemical shifts of the protons are indicative of their electronic environment. The protons on the nitrophenyl ring would appear in the aromatic region (typically δ 7.5-8.5 ppm), with those ortho to the electron-withdrawing nitro group being the most downfield. The protons on the pyrazole ring would also resonate in the aromatic region, and the N-methyl group would appear as a sharp singlet in the upfield region (around δ 3.8-4.2 ppm).

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted δ (ppm) | Multiplicity | Rationale |

| N-CH₃ | 3.8 - 4.2 | Singlet (s) | Typical range for N-methyl groups on pyrazoles. |

| Pyrazole H-4 | 6.5 - 7.0 | Doublet (d) | Shielded relative to H-5, coupled to H-5. |

| Pyrazole H-5 | 7.5 - 8.0 | Doublet (d) | Deshielded by adjacent nitrogen, coupled to H-4. |

| Phenyl H (ortho to NO₂) | 8.0 - 8.4 | Doublet (d) | Strongly deshielded by the nitro group. |

| Phenyl H (meta to NO₂) | 7.6 - 7.9 | Doublet (d) | Less deshielded than ortho protons. |

While ¹H NMR provides initial data, unambiguous assignment of all proton and carbon signals requires multi-dimensional NMR techniques.

COSY (Correlation Spectroscopy): A 2D COSY experiment would confirm the connectivity between adjacent protons, for example, showing cross-peaks between the H-4 and H-5 protons of the pyrazole ring, and between the ortho and meta protons on the nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity across the entire molecule, for instance, by showing a correlation from the N-methyl protons to the C-5 and C-1 carbons of the pyrazole ring, and from the pyrazole H-5 to the ipso-carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide information on the solution-state conformation by detecting through-space interactions. A NOE correlation between the pyrazole H-5 and the ortho protons of the phenyl ring would support the proposed twisted conformation and provide an estimate of the average dihedral angle in solution.

Through the combined application of these advanced NMR methods, a complete and unambiguous structural assignment of this compound in solution can be achieved.

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Molecular Structure of the Chemical Compound

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of this compound. By analyzing the vibrational modes of the molecule's constituent bonds, a detailed structural fingerprint can be obtained. While comprehensive experimental spectra for this specific compound are not widely published, a detailed analysis can be constructed based on characteristic frequencies for its structural components: the 1-methyl-pyrazole ring and the 4-nitrophenyl group. nih.govderpharmachemica.com

The key vibrational modes can be assigned to several distinct regions of the spectrum:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the pyrazole and the phenyl rings are expected to appear in the region of 3100-3000 cm⁻¹. derpharmachemica.com

Aliphatic C-H Stretching: The methyl (CH₃) group attached to the pyrazole nitrogen will exhibit symmetric and asymmetric stretching vibrations, typically found in the 2950-2850 cm⁻¹ range.

Nitro Group (NO₂) Vibrations: The 4-nitro group is a strong spectroscopic marker. It is characterized by two prominent, strong absorption bands corresponding to its asymmetric and symmetric stretching modes. The asymmetric (ν_as) stretching vibration typically appears in the 1560-1500 cm⁻¹ region, while the symmetric (ν_s) stretching is observed between 1360-1330 cm⁻¹. spectroscopyonline.com

C=N and C=C Ring Stretching: The pyrazole ring contains both C=N and C=C bonds, and their stretching vibrations, along with the C=C stretching from the phenyl ring, contribute to a series of bands in the 1600-1400 cm⁻¹ region. researchgate.net

Methyl Group Deformations: The bending or deformation vibrations of the N-CH₃ group, including scissoring and rocking modes, are expected in the 1465-1370 cm⁻¹ and 1070-1010 cm⁻¹ regions, respectively. derpharmachemica.com

C-N Stretching: The stretching vibration of the C-N bond connecting the phenyl ring to the pyrazole ring, as well as the C-N bond of the nitro group, typically occurs in the 1300-1100 cm⁻¹ range.

Ring Deformation and Out-of-Plane Bending: The lower frequency "fingerprint" region (below 1000 cm⁻¹) will contain complex vibrations corresponding to the in-plane and out-of-plane bending of C-H bonds and the deformation of the pyrazole and phenyl rings. A notable band for the para-substituted phenyl ring is the C-H out-of-plane bending, which typically appears as a strong band around 860-850 cm⁻¹.

The combination of FT-IR and Raman spectroscopy provides complementary information. Vibrations that result in a significant change in the dipole moment are strong in the IR spectrum (e.g., the NO₂ stretches), while vibrations that cause a large change in polarizability are strong in the Raman spectrum (e.g., symmetric ring breathing modes).

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Phenyl & Pyrazole C-H | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | N-CH₃ | 2950 - 2850 | Medium to Weak |

| Asymmetric NO₂ Stretch | -NO₂ | 1560 - 1500 | Strong |

| Symmetric NO₂ Stretch | -NO₂ | 1360 - 1330 | Strong |

| Ring C=C and C=N Stretch | Pyrazole & Phenyl Rings | 1600 - 1400 | Medium to Strong |

| C-H Out-of-Plane Bend | p-substituted Phenyl | 860 - 850 | Strong |

| Pyrazole Ring Deformation | Pyrazole Ring | ~640 | Medium |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of the Chemical Compound

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, its exact mass can be determined, allowing for the calculation of a unique molecular formula (C₁₀H₉N₃O₂).

Electron Ionization (EI) mass spectrometry provides further structural information through the analysis of fragmentation patterns. When the molecule is ionized, the resulting high-energy molecular ion (M•⁺) undergoes a series of bond cleavages to form smaller, more stable fragment ions. The fragmentation of pyrazole derivatives is highly dependent on the nature and position of their substituents. tandfonline.comtandfonline.com For this compound, the fragmentation pathway is expected to be influenced by the stability of the pyrazole ring and the presence of the methyl and nitrophenyl groups. researchgate.net

A plausible fragmentation pathway would initiate with the molecular ion (M•⁺). Common fragmentation processes for nitroaromatic compounds involve the loss of the nitro group's oxygen atoms or the entire group. researchgate.net

Loss of NO₂: A primary fragmentation step is often the cleavage of the C-N bond between the phenyl and nitro groups, leading to the loss of a neutral nitrogen dioxide radical (•NO₂), resulting in an ion at [M - 46]⁺.

Loss of NO: Another characteristic fragmentation of nitroaromatics is the loss of a nitric oxide radical (•NO) to form an [M - 30]⁺ ion. This is often preceded by a rearrangement where an oxygen atom transfers from the nitro group to the aromatic ring.

Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo fragmentation. A common pathway for N-methyl pyrazoles involves the loss of a hydrogen radical from the methyl group, followed by ring expansion. researchgate.netresearchgate.net Another typical fragmentation involves the loss of a neutral hydrogen cyanide (HCN) molecule from the ring, leading to a fragment at [M - 27]⁺ or from subsequent fragment ions. researchgate.net

Cleavage of the Inter-ring Bond: The bond connecting the pyrazole and phenyl rings can cleave, leading to ions corresponding to the 1-methyl-pyrazole cation or the nitrophenyl cation.

The analysis of these fragments allows for the reconstruction of the molecule's structure and confirms the connectivity of its constituent parts.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value (Predicted) | Proposed Ion Structure / Neutral Loss | Fragmentation Pathway |

|---|---|---|

| 203 | [C₁₀H₉N₃O₂]•⁺ | Molecular Ion (M•⁺) |

| 173 | [M - NO]⁺ | Loss of nitric oxide radical |

| 157 | [M - NO₂]⁺ | Loss of nitrogen dioxide radical |

| 122 | [C₆H₄NO₂]⁺ | Nitrophenyl cation |

| 81 | [C₄H₅N₂]⁺ | 1-methyl-pyrazole cation |

| 77 | [C₆H₅]⁺ | Phenyl cation (from loss of NO₂ and subsequent fragmentation) |

Reaction Mechanisms and Kinetics of 1 Methyl 3 4 Nitrophenyl 1h Pyrazole

Reactivity Profiling of the Pyrazole (B372694) Core within 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms, which significantly influences its reactivity. The N1 nitrogen, bearing a methyl group in the target compound, is considered "pyrrole-like," while the N2 nitrogen is "pyridine-like." This configuration results in a π-excessive system, though less so than pyrrole (B145914) itself.

Electrophilic Substitution: Electrophilic aromatic substitution (EAS) is a characteristic reaction of pyrazoles. The position of attack is highly dependent on the substituents present on the ring. In 1-substituted pyrazoles, the C4 position is generally the most susceptible to electrophilic attack due to its higher electron density. The N-methyl group at the N1 position further enhances the electron density of the ring through a positive inductive effect (+I), thereby activating the ring towards electrophiles. However, the potent electron-withdrawing nature of the 4-nitrophenyl group at the C3 position significantly deactivates the ring, making electrophilic substitution reactions challenging. Electrophilic substitution, when it does occur, is predicted to be highly regioselective for the C4 position. For instance, halogenation of similarly substituted pyrazoles occurs predominantly at the C4 position nih.govresearchgate.net.

Nucleophilic Substitution: The pyrazole ring itself is generally resistant to nucleophilic aromatic substitution (NAS) due to its electron-rich nature. However, the presence of the strongly electron-withdrawing 4-nitrophenyl group at C3 can render the pyrazole ring susceptible to nucleophilic attack, particularly at the C5 position, by stabilizing the formation of a Meisenheimer-like intermediate. Reactions of N-substituted dinitropyrazoles with various nucleophiles have shown that substitution occurs regioselectively researchgate.net.

Influence of the Nitrophenyl Moiety on Reaction Pathways and Electrophilic/Nucleophilic Characteristics

The 4-nitrophenyl group at the C3 position exerts a profound influence on the reactivity of the pyrazole core primarily through its strong electron-withdrawing effects, which are a combination of a negative inductive effect (-I) and a negative mesomeric effect (-M).

Impact on Electrophilic Reactions: The nitro group deactivates the entire molecule towards electrophilic attack. By withdrawing electron density from the pyrazole ring, it reduces the nucleophilicity of the C4 and C5 positions. This deactivation is significant and means that harsh reaction conditions would likely be required for electrophilic substitutions. Kinetic studies on the nitration of other nitrophenyl-substituted pyrazoles have demonstrated this deactivating effect, showing slower reaction rates compared to unsubstituted or activated pyrazoles rsc.orgrsc.org.

Impact on Nucleophilic Reactions: Conversely, the 4-nitrophenyl group enhances the electrophilicity of the pyrazole ring, making it more susceptible to nucleophilic attack. The electron deficiency created by the nitro group can stabilize the negative charge in the intermediate of a nucleophilic aromatic substitution reaction. This effect is most pronounced at the C5 position. Furthermore, the nitro group itself can be the site of nucleophilic attack under certain conditions, leading to displacement of the nitro group or reactions involving the nitro functionality itself.

Modulation of Acidity and Basicity: The electron-withdrawing nature of the 4-nitrophenyl group also influences the basicity of the pyrazole ring. It reduces the electron density on the N2 "pyridine-like" nitrogen, making it a weaker base compared to an unsubstituted 1-methylpyrazole (B151067).

Kinetic Studies of Key Transformation Reactions Involving the Chemical Compound

The rate of electrophilic substitution on the pyrazole ring of this compound is expected to be significantly lower than that of 1-methylpyrazole due to the deactivating effect of the nitrophenyl group. A hypothetical kinetic study of an electrophilic substitution reaction, such as bromination at the C4 position, would likely follow a second-order rate law, being first order in both the pyrazole and the electrophile.

Table 1: Hypothetical Relative Rate Constants for Electrophilic Bromination

| Compound | Substituent at C3 | Relative Rate (k_rel) |

|---|---|---|

| 1-Methyl-1H-pyrazole | -H | 1 |

| 1-Methyl-3-phenyl-1H-pyrazole | -C6H5 | 0.1 |

Note: The values in this table are hypothetical and for illustrative purposes only, based on the known electronic effects of the substituents.

For nucleophilic substitution reactions, the kinetics would depend on the nature of the nucleophile and the leaving group, if any. For a hypothetical nucleophilic aromatic substitution at the C5 position, the reaction would likely proceed via a two-step addition-elimination mechanism. The rate-determining step would be the initial attack of the nucleophile to form a stabilized anionic intermediate.

Elucidation of Catalytic Mechanisms when this compound or its Derivatives Function as Ligands

Pyrazole derivatives are effective ligands in transition metal catalysis due to the coordinating ability of the N2 "pyridine-like" nitrogen atom. When this compound acts as a ligand, it can form stable complexes with a variety of transition metals. The electronic properties of the ligand, influenced by the methyl and nitrophenyl groups, can tune the catalytic activity of the metal center.

Coordination and Catalytic Cycle: A typical catalytic cycle involving a metal complex with a pyrazole-based ligand would involve the following steps:

Coordination of Substrates: The reactants coordinate to the metal center.

Oxidative Addition/Reductive Elimination or Migratory Insertion: Key bond-forming or bond-breaking steps occur at the metal center. The electronic nature of the pyrazole ligand influences the ease of these steps. The electron-withdrawing 4-nitrophenyl group would make the metal center more electrophilic, which could enhance its reactivity towards certain nucleophilic substrates.

Product Release: The product dissociates from the metal complex, regenerating the catalyst.

Metal-Ligand Cooperation: In some catalytic systems, the pyrazole ligand may do more than just occupy a coordination site. Protic pyrazole ligands (with an N-H group) can participate in proton-coupled electron transfer (PCET) processes, where the ligand is actively involved in bond activation nih.gov. While this compound is not a protic ligand, its derivatives could be designed to incorporate such functionality.

Table 2: Potential Catalytic Applications of Metal Complexes with Pyrazole Ligands

| Metal | Reaction Type | Role of Pyrazole Ligand |

|---|---|---|

| Palladium | Cross-coupling (e.g., Suzuki, Heck) | Stabilizes the active catalytic species and influences its electronic properties. |

| Copper | C-N and C-O bond formation | Modulates the redox potential of the copper center. |

Stereochemical and Regiochemical Control in Reactions involving the Chemical Compound

Regiochemical Control: The regioselectivity of reactions on the pyrazole ring of this compound is strongly influenced by the existing substituents.

Electrophilic Attack: As previously discussed, electrophilic substitution is strongly directed to the C4 position. This is a well-established trend for 1,3-disubstituted pyrazoles where the C4 position is unsubstituted researchgate.net.

Nucleophilic Attack: Nucleophilic attack is most likely to occur at the C5 position, which is activated by the adjacent C3-nitrophenyl group.

Lithiation/Metalation: Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. In the case of this compound, lithiation would be expected to occur at the C5 position due to the directing effect of the N2 nitrogen and the activation by the nitrophenyl group.

Stereochemical Control: Achieving stereochemical control in reactions involving an achiral substrate like this compound requires the use of a chiral reagent, catalyst, or auxiliary.

Asymmetric Catalysis: If the pyrazole is used as a ligand in a transition metal-catalyzed reaction, a chiral center can be introduced on the ligand backbone or on a substituent. This chiral information can then be transferred to the product of the catalytic reaction.

Diastereoselective Reactions: If a chiral center is already present in a molecule reacting with the pyrazole, the existing stereocenter can influence the stereochemical outcome of the reaction, leading to the formation of one diastereomer in excess. For example, in the synthesis of pyrazole derivatives from chiral precursors, high levels of stereocontrol have been achieved acs.orgrsc.org.

While there are no specific studies on stereocontrolled reactions of this compound, the general principles of asymmetric synthesis would apply. The development of chiral pyrazole-based ligands for asymmetric catalysis is an active area of research.

Computational Chemistry and Theoretical Studies of 1 Methyl 3 4 Nitrophenyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum chemical calculations are fundamental to understanding the electronic nature of 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole. These calculations provide a detailed picture of the electron distribution within the molecule, which is crucial for determining its reactivity and physical properties.

The electronic structure is largely defined by the arrangement of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. For pyrazole (B372694) derivatives, the HOMO is often distributed over the pyrazole ring, while the LUMO can be localized on the nitrophenyl substituent, facilitating charge transfer interactions.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. In this compound, the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group are expected to carry significant negative charges due to their high electronegativity. Conversely, the carbon atoms bonded to these heteroatoms and the hydrogen atoms would exhibit positive charges. This charge distribution creates a significant dipole moment, influencing the molecule's solubility and its interactions with other polar molecules.

Density Functional Theory (DFT) Studies on Molecular Geometry, Energetics, and Spectroscopic Predictions

Density Functional Theory (DFT) has become a popular method for studying medium-sized organic molecules like this compound due to its balance of accuracy and computational cost. DFT calculations are widely used to optimize the molecular geometry, determine its energetic properties, and predict its spectroscopic signatures.

DFT geometry optimization seeks to find the lowest energy arrangement of the atoms in the molecule. For this compound, a key geometric parameter is the dihedral angle between the pyrazole and the nitrophenyl rings. This angle determines the extent of π-conjugation between the two aromatic systems, which in turn affects the electronic properties of the molecule.

Energetics studies using DFT can provide information on the molecule's stability, heat of formation, and ionization potential. These calculations are essential for understanding the thermodynamics of reactions involving this compound.

Furthermore, DFT can be used to predict various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Similarly, electronic transitions can be calculated using Time-Dependent DFT (TD-DFT), which helps in interpreting UV-Visible absorption spectra. The predicted chemical shifts from DFT calculations can also be compared with experimental Nuclear Magnetic Resonance (NMR) data to confirm the molecular structure.

Conformational Analysis and Potential Energy Surface Mapping using Molecular Mechanics and Dynamics Simulations

The flexibility of the bond connecting the pyrazole and nitrophenyl rings in this compound allows for different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy of the molecule as a function of its geometry. For this compound, a key aspect of the PES would be the rotational barrier around the C-C bond linking the two rings. By systematically varying the dihedral angle and calculating the energy at each point, a one-dimensional PES can be constructed. This map reveals the most stable (lowest energy) conformation and the energy required to rotate from one conformation to another.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations can provide further insights into the conformational landscape. MM methods use classical mechanics to model the molecule, offering a computationally less expensive way to explore a wide range of conformations. MD simulations, on the other hand, simulate the motion of atoms over time, providing a dynamic picture of the molecule's conformational flexibility and how it might behave in different environments, such as in solution.

Prediction of Reaction Pathways, Transition States, and Activation Energies for the Chemical Compound

Computational chemistry can be a powerful tool for predicting the reactivity of this compound and elucidating the mechanisms of its chemical reactions. By mapping the potential energy surface for a proposed reaction, it is possible to identify the most likely reaction pathway.

This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the TS provides crucial information about the geometry of the molecule as it transforms from reactant to product. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the rate of the reaction. A lower activation energy implies a faster reaction.

For this compound, theoretical studies could explore various reactions, such as electrophilic or nucleophilic substitution on the aromatic rings. For example, the nitro group is a strong deactivating group, and computational studies could quantify its effect on the reactivity of the phenyl ring towards electrophilic attack. Similarly, the reactivity of the pyrazole ring could be investigated.

Molecular Docking and Interaction Energy Calculations in Supramolecular Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor molecule like a protein. If this compound were to be investigated for potential biological activity, molecular docking would be a key initial step.

The docking process involves placing the molecule (the ligand) into the binding site of the receptor and evaluating the goodness of fit using a scoring function. This function estimates the binding affinity, or the strength of the interaction between the ligand and the receptor. The results of a docking study can identify plausible binding poses and suggest which interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) are important for binding.

Following docking, more accurate methods can be used to calculate the interaction energy between the molecule and its binding partner. These methods, which can be based on quantum mechanics or molecular mechanics, provide a more quantitative measure of the binding strength. Such calculations are vital in the field of drug design and materials science for understanding and predicting the behavior of molecules in complex supramolecular systems.

Derivatization Strategies and Functionalization of 1 Methyl 3 4 Nitrophenyl 1h Pyrazole

Strategic Modification and Functional Group Interconversion on the Pyrazole (B372694) Ring

The pyrazole ring of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole is an aromatic system, but it possesses distinct reactivity patterns that allow for selective functionalization. The C4 position is particularly susceptible to electrophilic substitution, providing a reliable entry point for introducing new functional groups.

A primary strategy for modifying the pyrazole ring is the Vilsmeier-Haack reaction . This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto an electron-rich aromatic ring. For 1-methyl-3-aryl-1H-pyrazoles, this reaction proceeds with high regioselectivity at the C4 position. The resulting this compound-4-carbaldehyde is a crucial intermediate, as the aldehyde functionality can be readily converted into a wide array of other groups. For example, it can undergo oxidation to a carboxylic acid, reduction to an alcohol, or serve as an electrophile in condensation reactions to form Schiff bases, chalcones, or other complex adducts. mdpi.com

The introduction of a formyl group represents a key functional group interconversion, transforming a simple C-H bond into a versatile chemical handle for further elaboration of the pyrazole core. Research has demonstrated the successful synthesis of 1-methyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes from their corresponding hydrazone precursors using the Vilsmeier-Haack reagent, achieving excellent yields. nih.gov

Table 1: Vilsmeier-Haack Formylation of 1-Methyl-3-aryl-1H-pyrazoles

| Starting Material | Reagents | Product | Position of Functionalization |

|---|---|---|---|

| This compound | POCl₃, DMF | This compound-4-carbaldehyde | C4 |

Regioselective Substitution and Variation on the Nitrophenyl Moiety

The nitrophenyl moiety offers a distinct site for functionalization, primarily centered around the reactivity of the nitro group. The electron-withdrawing nature of the nitro group deactivates the phenyl ring towards electrophilic substitution but makes it susceptible to nucleophilic attack. However, the most synthetically valuable transformation is the reduction of the nitro group.

The reduction of the nitro group to a primary amine is a fundamental and highly efficient strategy for introducing chemical diversity. This transformation converts the strongly electron-withdrawing nitro group into a versatile electron-donating amino group, which dramatically alters the electronic properties of the molecule and opens up numerous avenues for further derivatization. A variety of reducing agents can be employed for this purpose, offering different levels of selectivity and compatibility with other functional groups. researchgate.netresearchgate.net

Commonly used methods include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source. researchgate.net

Metal/Acid Systems: Employing metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in an acidic medium. researchgate.net

The resulting 4-(1-methyl-1H-pyrazol-3-yl)aniline is a key intermediate. The newly formed amino group can undergo a plethora of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. This intermediate is highly versatile and can be subsequently converted into a wide range of substituents (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.

Condensation: Reaction with aldehydes or ketones to form imines (Schiff bases).

This sequence of nitro reduction followed by derivatization of the resulting amine allows for extensive and regioselective variation on the phenyl ring, enabling the synthesis of a broad spectrum of analogues with tailored properties. nih.gov

Table 2: Derivatization of the Nitrophenyl Moiety

| Starting Moiety | Reaction | Key Intermediate | Potential Final Products |

|---|---|---|---|

| 4-Nitrophenyl | Nitro Reduction (e.g., Fe/HCl) | 4-Aminophenyl | Amides, Diazonium Salts, Imines |

Synthesis of Advanced Pyrazole-Based Scaffolds Derived from this compound

The functionalized derivatives of this compound serve as valuable building blocks for the construction of more complex, fused heterocyclic systems. These advanced scaffolds are of significant interest in medicinal chemistry due to their rigid structures and ability to present functional groups in well-defined spatial orientations.

A prominent strategy involves the use of aminopyrazole derivatives, which can be readily synthesized from the title compound via nitro reduction. 5-Aminopyrazoles are particularly useful precursors for the synthesis of fused bicyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. mdpi.comnih.govekb.eg

Pyrazolo[3,4-b]pyridines: These scaffolds can be assembled through the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophilic reagents such as α,β-unsaturated ketones or 1,3-dicarbonyl compounds. mdpi.commdpi.com The reaction proceeds by forming the pyridine (B92270) ring fused to the pyrazole core. This approach has been successfully used to create a variety of substituted pyrazolo[3,4-b]pyridines by varying the substitution pattern on the 1,3-dielectrophile. nih.gov

Pyrazolo[1,5-a]pyrimidines: This isomeric fused system is typically synthesized by reacting 3-aminopyrazole (B16455) derivatives with appropriate partners. For instance, 3-amino-1H-pyrazole-4-carbonitriles can undergo cyclocondensation with enaminones or other bifunctional reagents to regiospecifically yield pyrazolo[1,5-a]pyrimidines. nih.govekb.eg These compounds are recognized as important scaffolds for kinase inhibitors. rsc.org

By first functionalizing the pyrazole ring (e.g., at C4) and the nitrophenyl group (reduction to an amine), and then using these handles to build new rings, a diverse range of complex, polycyclic architectures can be accessed.

Introduction of Novel Architectures for Specific Chemical Applications

The derivatization of this compound is not merely a synthetic exercise but is directed towards the creation of novel molecular architectures with specific, designed functions. The resulting advanced scaffolds have found applications in diverse fields, from diagnostics to therapeutics.

One notable application is the development of fluorescent probes for biomedical imaging . For example, novel pyrazolo[3,4-b]pyridine derivatives, synthesized from 5-amino-1-phenylpyrazole, have been shown to possess high and selective binding affinity for β-amyloid plaques. mdpi.com These plaques are a hallmark of Alzheimer's disease, and fluorescent probes that can selectively stain them are valuable tools for disease diagnosis and research. The pyrazolo[3,4-b]pyridine core provides the necessary photophysical properties and structural characteristics for this specific application. mdpi.com

In the field of medicinal chemistry , pyrazole-based scaffolds are recognized as "privileged structures" due to their frequent appearance in biologically active compounds. Specifically, fused systems like pyrazolo[1,5-a]pyrimidines have been extensively investigated as protein kinase inhibitors for cancer therapy. rsc.org Kinases are crucial regulators of cell signaling, and their dysregulation is a common feature of cancer. The pyrazolo[1,5-a]pyrimidine (B1248293) framework serves as a core scaffold that can be decorated with various substituents to achieve potent and selective inhibition of specific kinases, such as CK2, EGFR, and B-Raf. rsc.org The ability to generate a library of these compounds, starting from functionalized pyrazoles, is crucial for structure-activity relationship (SAR) studies and the optimization of drug candidates.

Multi-component Reaction Methodologies Utilizing the Chemical Compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly efficient and atom-economical. Functionalized derivatives of this compound, particularly the 4-carbaldehyde, are excellent substrates for MCRs.

For instance, 1-phenyl-1H-pyrazole-4-carbaldehydes have been utilized in a three-component cyclocondensation reaction with fluorinated enaminones and active methylene (B1212753) compounds to produce a series of fluorinated polyhydroquinoline derivatives. nih.gov This approach demonstrates how the pyrazole-4-carbaldehyde can act as a key building block to rapidly assemble complex heterocyclic structures.

Another example involves a one-pot, three-component reaction of 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, 2-aminobenzenecarboxylic acids, and various boronic acids to synthesize novel fluorescent pyrazole-containing boron(III) complexes. nih.govktu.edu This methodology highlights the utility of the pyrazole aldehyde in constructing sophisticated molecules with interesting photophysical properties through an efficient MCR strategy.

These examples underscore the value of this compound-4-carbaldehyde as a versatile component in MCRs, enabling the diversity-oriented synthesis of complex molecules for various chemical and biological applications.

Applications of 1 Methyl 3 4 Nitrophenyl 1h Pyrazole As a Molecular Scaffold in Advanced Organic Synthesis

Utilization as a Building Block for the Construction of Complex Organic Molecules

The 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole scaffold is a foundational building block for synthesizing more elaborate organic structures. The reactivity of the molecule can be directed at either the pyrazole (B372694) core or the nitrophenyl substituent, allowing for a stepwise and controlled assembly of complex targets.

A primary route for elaboration involves the chemical modification of the nitro group. The reduction of the nitro group to an amine is a common and efficient transformation, yielding 4-(1-methyl-1H-pyrazol-3-yl)aniline. This resulting amino group is a versatile functional handle that can undergo a wide array of subsequent reactions, including diazotization, acylation, and condensation, to introduce new molecular fragments.

Furthermore, the pyrazole ring itself can be functionalized. While the N1 position is blocked by a methyl group, the C4 and C5 positions are available for electrophilic substitution or metalation-based cross-coupling reactions. For instance, related pyrazole systems can be functionalized at the C4 position to introduce groups like carboxylic acids, as seen in the synthesis of this compound-4-carboxylic acid. americanelements.comuni.lu Such functionalization strategies allow for the introduction of aldehydes, acids, or boronic esters, which are key intermediates for building molecular complexity. enamine.net

Table 1: Representative Transformations of the Pyrazole Scaffold

| Starting Material Class | Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|---|

| Nitrophenyl-pyrazole | Nitro Reduction | H₂, Pd/C or SnCl₂ | Amino | researchgate.net |

| Phenyl-pyrazole | Vilsmeier-Haack | POCl₃, DMF | Formyl (CHO) | nih.gov |

| Methyl-pyrazole | Lithiation then Quench | n-BuLi, then CO₂ | Carboxylic Acid (COOH) | enamine.net |

Integration into Diverse Heterocyclic and Polycyclic Frameworks

The strategic placement of functional groups on the this compound scaffold enables its use in the synthesis of fused and complex heterocyclic and polycyclic systems. By introducing reactive functional groups on both the pyrazole and the phenyl rings, intramolecular cyclization reactions can be triggered to form new rings.

For example, a derivative featuring an amino group (from nitro reduction) and a suitably positioned carbonyl or carboxyl group on the pyrazole ring can serve as a precursor for constructing fused pyrazolo-pyrimidine or pyrazolo-diazepine systems. The synthesis of pyrazolo[3,4-b]quinolines from 5-aminopyrazole-4-carbaldehydes demonstrates a well-established strategy for fusing a quinoline (B57606) ring onto a pyrazole core. mdpi.com Similarly, the reaction of functionalized pyrazoles with hydrazine (B178648) hydrate (B1144303) has been employed to create pyrazolopyridazine frameworks. tandfonline.com The Vilsmeier-Haack reaction on pyrazole precursors to generate aldehydes provides a direct route to intermediates needed for these types of cyclocondensation reactions. nih.govmdpi.com

These synthetic strategies are pivotal in medicinal chemistry and materials science, where the rigid, planar structures of polycyclic aromatic systems often lead to desirable pharmacological or photophysical properties.

Role in Cascade Reactions and Tandem Processes for Synthetic Efficiency

The this compound scaffold and its derivatives are well-suited for incorporation into cascade reactions and tandem processes, which are designed to maximize synthetic efficiency by forming multiple chemical bonds in a single operation. These processes avoid the need for isolating intermediates, thereby saving time, reagents, and reducing waste.

One example of such a process is the tandem cross-coupling/electrocyclization reaction used to synthesize substituted pyrazoles from enol triflates and diazoacetates. nih.gov While this method builds the pyrazole ring itself, the principles can be extended to derivatives of this compound. For instance, a halogenated derivative of the scaffold could participate in a palladium-catalyzed cascade reaction involving intramolecular cyclization to build complex fused systems. Cascade reactions have been specifically developed for the regioselective construction of various pyrazole-containing molecules. rsc.org

Furthermore, related pyrazolone (B3327878) structures are known to participate in tandem Knoevenagel-Michael reactions, demonstrating the utility of the pyrazole motif in facilitating multi-step transformations in a one-pot setting. researchgate.net The inherent reactivity of the pyrazole nucleus and its substituents can be harnessed to design efficient synthetic routes to complex molecules that would otherwise require lengthy, linear sequences.

Development of Novel Catalytic Systems Based on this compound Ligands

The nitrogen atoms within the pyrazole ring possess lone pairs of electrons that can coordinate with transition metals, making pyrazole-containing molecules excellent candidates for use as ligands in catalysis. nih.gov Derivatives of this compound can be designed as ligands for a variety of metal-catalyzed reactions.

By introducing additional coordinating groups onto the scaffold, multidentate ligands can be synthesized. For example, functionalization at the C5 position of the pyrazole or on the phenyl ring can create bidentate or pincer-type ligands. These ligands can stabilize metal centers and influence their catalytic activity and selectivity. Protic pyrazole ligands have been used extensively in coordination chemistry and catalysis. nih.gov

Recent research has shown that nitrophenylpyrazole derivatives can serve as effective ligands for palladium complexes used in Mizoroki–Heck C-C coupling reactions. researchgate.net The electron-withdrawing nature of the nitrophenyl group can modulate the electronic properties of the metal center, enhancing catalytic efficiency. Similarly, pyrazole-based ligands have been used to form in-situ copper complexes for oxidation reactions. mdpi.com The stability and tunable electronic nature of the this compound scaffold make it a promising platform for developing next-generation catalysts.

Table 2: Pyrazole-Based Ligands in Catalysis

| Ligand Type | Metal | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Nitrophenylpyrazole Schiff Base | Palladium(II) | Mizoroki-Heck | Strong metal-ligand bond, thermal stability | researchgate.net |

| Nitro Functional Pyrazole | Copper(II) | Catechol Oxidation | In-situ catalyst formation | mdpi.com |

Precursor Applications in the Synthesis of Advanced Functional Materials

The unique electronic and structural features of the this compound scaffold make it an attractive precursor for the synthesis of advanced functional materials.

The combination of an electron-donating pyrazole ring and a strongly electron-accepting nitrophenyl group creates a donor-acceptor (D-A) system. Such systems are known to exhibit interesting photophysical properties, including nonlinear optical (NLO) behavior. nih.gov Molecules with large hyperpolarizabilities are essential for applications in optoelectronics and photonics. Various pyrazole derivatives containing electron-accepting groups have been investigated for their promising NLO properties. nih.gov

Additionally, the high nitrogen content and the presence of an energetic nitro group suggest that derivatives of this scaffold could be explored as precursors for energetic materials. Highly nitrated pyrazoles, such as 1-methyl-3,4,5-trinitropyrazole, are known high-energy density materials. researchgate.net While this compound is not itself a primary explosive, it serves as a foundational structure that could be further nitrated or modified to produce compounds with tailored energetic properties. The compound's derivatives can also find use as photochromic materials, where light induces a reversible change in color, as seen in complex systems built from pyrazole aldehydes. mdpi.com

Supramolecular Chemistry and Non Covalent Interactions of 1 Methyl 3 4 Nitrophenyl 1h Pyrazole

Analysis of Hydrogen Bonding Networks in Solid and Solution States

The nature of hydrogen bonding can be influenced by the solvent environment when the compound is in solution. In protic solvents, there is potential for competition between solvent molecules and the pyrazole (B372694) derivative in forming hydrogen bonds with the nitro group or the pyrazole nitrogen. This can lead to the disruption of the intermolecular interactions that are observed in the solid crystal structure. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are instrumental in examining these interactions in solution. By observing shifts in the chemical signals upon changes in concentration or solvent, researchers can gain insights into the dynamics and strength of these hydrogen-bonding networks.

Investigation of Aromatic π-π Stacking and Other Aromatic Interactions

The presence of two aromatic systems in 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole—the pyrazole ring and the nitrophenyl ring—makes it a suitable candidate for studying π-π stacking interactions. In the crystal structures of similar pyrazole derivatives, molecules often arrange to allow for the overlap of the π-orbitals of these rings. researchgate.net A common arrangement is the parallel-displaced or offset stacking, where the rings of adjacent molecules are shifted relative to one another to minimize steric hindrance and optimize electrostatic attraction. researchgate.netmdpi.com The distance between the centroids of these interacting rings is a critical parameter for characterizing these interactions, typically ranging from 3.3 to 3.8 Å. researchgate.net

Host-Guest Chemistry and Encapsulation Studies involving the Chemical Compound

The varied non-covalent interaction capabilities of this compound make it a molecule of interest for host-guest chemistry. While it does not possess a pre-formed cavity to act as a host itself, it can function as a guest molecule, fitting into the cavities of larger host molecules. For instance, its planar aromatic surfaces could interact with the interior of macrocycles like cyclodextrins or calixarenes through a combination of hydrophobic and π-π stacking interactions. The nitro group could serve as a specific binding site within a host that has complementary functionalities, such as hydrogen bond donors.

Encapsulation studies would involve sequestering this compound within a larger molecular container. Such phenomena can be monitored using techniques like NMR spectroscopy, where changes in the guest molecule's chemical shifts upon encapsulation provide clear evidence of its inclusion within the host. The stability of these host-guest complexes can be quantified by determining their binding constants through titration experiments.

Design and Characterization of Self-Assembled Architectures

The directional nature of the non-covalent interactions exhibited by this compound, such as hydrogen bonding and π-π stacking, can be leveraged to design and create well-defined, self-assembled structures. researchgate.netnih.gov By chemically modifying the substituents on either the pyrazole or the phenyl rings, it is possible to modulate the strength and directionality of these interactions to promote the formation of specific supramolecular motifs, including dimers, one-dimensional chains, or two-dimensional sheets. rsc.orgnih.gov

For instance, introducing functional groups that can form stronger or a greater number of hydrogen bonds could lead to the formation of more robust and predictable assemblies. nih.gov The primary technique for characterizing these self-assembled structures is single-crystal X-ray diffraction, which provides detailed atomic-level information about the molecular arrangement in the solid state. tandfonline.com For solution-state analysis, methods such as Dynamic Light Scattering (DLS) and Atomic Force Microscopy (AFM) can be employed to investigate the size and morphology of the aggregates that form. The table below summarizes key non-covalent interactions and their typical geometric parameters that could be observed in structures involving this compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| Hydrogen Bond | C–H | O (Nitro) | 2.2 - 3.0 (H···O) | > 120 |

| Hydrogen Bond | C–H | N (Pyrazole) | 2.3 - 3.2 (H···N) | > 120 |

| π-π Stacking | Aromatic Ring Centroid | Aromatic Ring Centroid | 3.3 - 3.8 | - |

| C–H···π | C–H | Aromatic Ring Face | 2.5 - 3.0 (H···Centroid) | > 130 |

Structure Reactivity and Structure Interaction Relationships of 1 Methyl 3 4 Nitrophenyl 1h Pyrazole Analogues in Chemical Systems

Elucidating the Influence of Substituent Variations on Chemical Reactivity and Selectivity

The chemical reactivity of the pyrazole (B372694) ring is intrinsically linked to its aromatic character and the electronic nature of its substituents. globalresearchonline.net The pyrazole system is π-excessive, which generally facilitates electrophilic substitution reactions, with the C4 position being the most common site for such attacks. globalresearchonline.netresearchgate.netnih.gov The substituents on both the pyrazole and appended phenyl rings significantly modulate this inherent reactivity.

The electronic character of substituents also plays a critical role in the synthesis of the pyrazole core itself. Studies on Knorr-type cyclocondensation reactions have shown that the electronic properties of substituents on phenylhydrazine (B124118) precursors can dictate the regioisomeric distribution of the resulting pyrazole products. researchgate.net This highlights how substituent effects can be leveraged to control selectivity during chemical synthesis. Furthermore, the reactivity of related pyrazoline systems shows that nitro-substituted analogues can be unstable and spontaneously convert to the more aromatic pyrazole structure through elimination reactions, indicating the thermodynamic driving force towards the stable pyrazole core. nih.gov

The following table summarizes the influence of various substituents on the reactivity and selectivity of pyrazole analogues based on reported findings.

| Substituent/Modification | Position | Observed Influence on Reactivity/Selectivity | Reference |

|---|---|---|---|

| Electron-withdrawing groups (e.g., -NO₂) on Phenyl Ring | C3/C5 | Decreases overall electron density of the pyrazole ring; influences regioselectivity in synthesis. | researchgate.net |

| Electron-donating groups (e.g., -OCH₃) on Phenyl Ring | C3/C5 | Increases electron density; alters regioselectivity in synthetic pathways. | researchgate.net |

| Nitro Group (-NO₂) | C4 (on Pyrazole) | Significantly alters molecular geometry and electronic properties; acts as a strong deactivating group for further electrophilic substitution. | fu-berlin.de |

| Alkyl Groups (e.g., -CH₃) | N1 | Acts as an electron-donating group, potentially increasing the ring's reactivity towards electrophiles compared to NH-pyrazoles. | General Chemistry Principles |

| Multiple Nitro Groups | Various | Increases density and energetic potential; makes the compounds strong oxidizing agents. | researchgate.net |

Impact of Structural Modifications on Ligand-Metal Coordination Properties

Pyrazole derivatives are exceptionally versatile ligands in coordination chemistry due to the presence of two nitrogen atoms that can act as electron donors. researchgate.netnih.gov They can coordinate to metal ions in various modes, including as monodentate, bidentate, or bridging ligands, leading to the formation of diverse and complex structures ranging from mononuclear species to polynuclear coordination polymers. researchgate.netnih.gov

Structural modifications to the pyrazole scaffold, particularly in analogues of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole, have a profound impact on their coordination behavior. The introduction of additional functional groups can create multidentate ligands with enhanced chelating abilities. For example, Schiff bases derived from nitrophenylpyrazoles have been synthesized and successfully coordinated to palladium. researchgate.netmdpi.com In these complexes, the pyrazole ring can effectively transfer charge density to the metal center. The electron-withdrawing nitrophenyl group influences this process, potentially strengthening the metal-N-pyrazole bond by allowing for charge-density transfer from the d-π orbitals of the metal to the p-π* orbitals of the pyrazole ring. researchgate.net

The nature of the substituents also dictates the geometry of the resulting metal complexes. Studies have shown that acyl-pyrazolone ligands, a related class of pyrazole derivatives, coordinate with a wide range of metals, including main group elements, transition metals, and lanthanides, forming complexes with varied coordination geometries such as octahedral, pentagonal-bipyramidal, and antiprismatic arrangements. nih.gov The steric and electronic properties of the substituents on the pyrazole ring control the packing of the ligands around the metal center, influencing the final structure and stability of the complex. fu-berlin.de

The table below illustrates the coordination behavior of various pyrazole-based ligands with different metal ions.

| Pyrazole Ligand Type | Metal Ion | Resulting Complex Type/Coordination Geometry | Reference |

|---|---|---|---|

| Nitrophenylpyrazole-derived Schiff bases | Palladium(II) | Dinuclear complexes, e.g., [Pd₂Cl₄(L)₂] | researchgate.netmdpi.com |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cadmium(II) | Mononuclear complex: [Cd(L)₂Cl₂] | nih.gov |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Copper(II) | Mononuclear complex: [Cu(L)₂(C₂H₅OH)₂]²⁺ | nih.gov |

| Acyl-pyrazolones | Iron(III) | Octahedral coordination: [Fe(L)₃] | nih.gov |

| Acyl-pyrazolones | Scandium(III) | Octahedral coordination: [Sc(L)₃] | nih.gov |

| Simple Pyrazoles | Titanium(IV) | Dinuclear oxo-bridged complex | rsc.org |

Correlating Molecular Structure with Efficiency and Specificity in Chemical Transformations

The coordination properties of pyrazole-based ligands are directly correlated with the catalytic activity of their metal complexes. By modifying the structure of the pyrazole ligand, it is possible to fine-tune the efficiency and selectivity of a catalyst in various chemical transformations. The electronic environment created by substituents on the pyrazole scaffold influences the stability of the metal-ligand bond and the reactivity of the catalytic center. mdpi.com

A notable example is the use of palladium complexes derived from nitrophenylpyrazole Schiff bases in Mizoroki-Heck C-C coupling reactions. researchgate.netmdpi.com These catalysts have demonstrated high activity and selectivity in the coupling of styrene (B11656) with iodo- and bromobenzaldehydes, underscoring the effectiveness of this class of ligands in facilitating important organic transformations. researchgate.net The stability imparted by the strong palladium-N-pyrazole bond is thought to contribute to the catalyst's performance, even at elevated temperatures. researchgate.net

In another application, copper(II) complexes of pyrazole-based ligands have been shown to be effective catalysts for the oxidation of catechol to o-quinone, mimicking the function of the catecholase enzyme. research-nexus.netbohrium.com Research indicates that the catalytic activity of these systems is highly dependent on the nature of the ligand, the counter-ion of the copper salt (e.g., acetate, sulfate, chloride), and the solvent used. mdpi.comdntb.gov.ua This demonstrates that a combination of structural and environmental factors governs the efficiency of the transformation. Similarly, the use of pyrazole ligands has been found to greatly enhance the catalytic activity of titanium isopropoxide in the ring-opening polymerization of l-lactide, showcasing their role as powerful ancillary ligands in polymerization catalysis. rsc.org

The following table presents data on the correlation between the structure of pyrazole-based catalysts and their performance in specific chemical reactions.

| Catalyst System (Ligand + Metal) | Chemical Transformation | Key Structural Feature/Finding | Reference |

|---|---|---|---|

| Nitrophenylpyrazole-Schiff Base + Palladium(II) | Mizoroki-Heck C-C Coupling | Complexes showed high activity and selectivity, attributed to a stable Pd-N-pyrazole bond. | researchgate.net |

| Substituted Pyrazoles + Copper(II) Salts | Oxidation of Catechol | Catalytic rates depend on ligand structure, counter-ion, and solvent. Cu(II) complexes are particularly effective. | mdpi.comresearch-nexus.net |

| Various Pyrazoles + Titanium(IV) isopropoxide | Ring-Opening Polymerization of l-lactide | Pyrazole ligands significantly enhance the catalytic activity compared to the metal alkoxide alone. | rsc.org |

| (3,5-dimethyl-1H pyrazol-1-yl)methanol derivatives + Copper(II) | Oxidation of Catechol | Copper-based complexes exhibited superior reaction rates compared to those with Ni, Sn, or Ba. | research-nexus.net |

Quantitative Structure-Reactivity Relationship (QSRR) Studies in Model Reactions

Quantitative Structure-Reactivity Relationship (QSRR) studies provide a powerful computational framework for understanding and predicting the chemical reactivity of compounds based on their molecular structure. These models establish a mathematical correlation between a set of molecular descriptors (physicochemical properties) and an observed reactivity parameter, such as a reaction rate or equilibrium constant.

While specific QSRR studies on this compound are not extensively documented, the principles have been successfully applied to related pyrazole derivatives in the context of Quantitative Structure-Activity Relationships (QSAR), which use the same methodology to correlate structure with biological activity. msjonline.orgnih.gov For instance, 3D-QSAR studies on tetrasubstituted pyrazole derivatives have been performed to rationalize substituent variations and develop statistically significant models. msjonline.org These models use physicochemical descriptors to predict the compounds' inhibitory activity against enzymes like cyclooxygenase-2 (COX-2), achieving a high coefficient of determination (r²) of 0.835. msjonline.org

The descriptors used in such models can be electronic (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological. msjonline.org Computational methods, particularly Density Functional Theory (DFT), are often employed to calculate these descriptors. nih.gov DFT studies on nitrophenyl-dihydropyrazole derivatives have been used to analyze molecular structures, charge distributions, and frontier orbital energies, which are key parameters influencing chemical reactivity and nonlinear optical properties. nih.gov Such computational analyses reveal that the presence and position of electron-withdrawing groups like -NO₂ significantly impact the electrophilic nature of the compounds. nih.gov

A hypothetical QSRR model for a reaction involving pyrazole analogues might look like the table below, adapted from the principles of published QSAR studies.

| Reactivity Parameter (Dependent Variable) | Molecular Descriptors (Independent Variables) | Correlation Type | Interpretation | Reference Principle |

|---|---|---|---|---|

| Reaction Rate Constant (log k) | HOMO-LUMO Energy Gap (ΔE) | Negative | A smaller energy gap generally correlates with higher reactivity in certain reactions. | nih.gov |

| Reaction Rate Constant (log k) | Hammett Constant (σ) of Phenyl Substituent | Positive/Negative | Correlates the electron-donating/withdrawing nature of a substituent with its effect on the reaction rate. | General Physical Organic Chemistry |

| Catalytic Yield (%) | Calculated Dipole Moment (μ) | Variable | Relates the overall polarity of the ligand to its interaction with reactants and the metal center. | nih.gov |

| Predicted pIC₅₀ (from QSAR) | CoMFA Steric and Electrostatic Fields | Complex | A 3D-QSAR approach that correlates the shape and electronic properties of the molecule with its binding affinity/reactivity. | msjonline.org |

By applying these QSRR methodologies, researchers can gain deeper insights into the mechanisms of reactions involving pyrazole analogues and rationally design new compounds with tailored reactivity and efficiency for specific chemical applications.

Emerging Research Avenues and Future Outlook for 1 Methyl 3 4 Nitrophenyl 1h Pyrazole

Exploration of Uncharted Synthetic Methodologies and Reactivity Patterns

The synthesis of pyrazole (B372694) derivatives is a well-established field, yet there remains considerable scope for innovation, particularly in developing more efficient, sustainable, and regioselective methods. mdpi.comnih.gov Traditional methods often rely on the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.govdergipark.org.tr For 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole, this would typically involve the reaction of a 1-(4-nitrophenyl)-1,3-dione with methylhydrazine.

Future research is moving towards greener and more advanced synthetic strategies. ias.ac.in Uncharted methodologies that could be applied to this specific compound include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields for pyrazole synthesis. mdpi.com Applying MAOS to the condensation reaction could provide a more energy-efficient route.

Solvent-Free Reactions: Performing the synthesis under solvent-free conditions, for instance by grinding the reactants together, represents a highly sustainable approach that minimizes chemical waste. smolecule.com

Multicomponent Reactions (MCRs): Designing a one-pot reaction involving three or more starting materials to construct the target molecule can enhance efficiency by reducing the number of purification steps. ias.ac.inmdpi.com

1,3-Dipolar Cycloaddition: This powerful method offers high regioselectivity in forming the pyrazole ring and could be explored using nitrile imines and suitable alkenes to construct the this compound core with precise control. smolecule.com

Regarding its reactivity, the pyrazole ring is known for its aromatic character. globalresearchonline.net The key reactivity patterns to be explored for this compound are dictated by its substituents:

The Nitro Group: This strong electron-withdrawing group deactivates the phenyl ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution. Its most significant potential lies in its reduction to an amino group (1-Methyl-3-(4-aminophenyl)-1H-pyrazole), which would serve as a crucial intermediate for further functionalization, such as diazotization or amide bond formation. researchgate.net

The Pyrazole Ring: The pyrazole nucleus itself is susceptible to electrophilic substitution, typically at the C4 position. globalresearchonline.netnih.gov Reactions like halogenation, nitration, or Friedel-Crafts acylation at this position could yield a variety of new derivatives.